molecular formula C8H18O2 B1360202 2-Pentylpropane-1,3-diol CAS No. 25462-23-1

2-Pentylpropane-1,3-diol

Cat. No.: B1360202
CAS No.: 25462-23-1
M. Wt: 146.23 g/mol
InChI Key: RHYUFGNCUXTFTC-UHFFFAOYSA-N
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Description

2-Pentylpropane-1,3-diol (IUPAC name: this compound) is a branched diol with the molecular formula C₈H₁₈O₂ and a molecular weight of 146.23 g/mol . Its structure features a central carbon atom bonded to two hydroxymethyl groups (–CH₂OH) and a pentyl chain (–C₅H₁₁), as represented by the SMILES notation CCCCCC(CO)CO . This compound is characterized as a colorless to pale yellow or reddish transparent liquid with a purity ≥97% (GC) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentylpropane-1,3-diol can be achieved through several methods. One common approach involves the reduction of 2-pentylpropanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-pentylpropanal. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

2-Pentylpropane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: 2-Pentylpropanal or 2-pentylpropanoic acid.

    Reduction: 2-Pentylpropane.

    Substitution: 2-Pentylpropyl chloride or bromide.

Scientific Research Applications

2-Pentylpropane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its solubility properties.

Mechanism of Action

The mechanism of action of 2-Pentylpropane-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound may also participate in redox reactions, altering the oxidative state of other compounds and affecting biochemical pathways.

Comparison with Similar Compounds

Key Properties :

  • Storage : Stable at ambient temperatures .
  • Applications : Primarily used in research settings, including organic synthesis and material science, due to its dual hydroxyl functionalities and hydrophobic pentyl chain .

Comparison with Structurally Similar Compounds

The following compounds are structurally analogous to 2-pentylpropane-1,3-diol, differing in alkyl chain length or substituents, which significantly influence their physicochemical properties and analytical behavior.

2-Methylpropane-1,3-diol (Neopentyl Glycol)

  • Molecular Formula : C₅H₁₂O₂
  • Molecular Weight : 104.15 g/mol
  • Structure : Central carbon bonded to two hydroxymethyl groups and a methyl group (–CH₃).
  • Key Differences :
    • Volatility : Higher volatility due to lower molecular weight, complicating recovery in analytical methods .
    • Polarity : Increased polarity compared to this compound, leading to challenges in detection via single analytical methods .
    • Stability : Demonstrated inconsistent results in kinetic migration tests, attributed to analyte instability .

2-Ethylhexanol

  • Molecular Formula : C₈H₁₈O
  • Molecular Weight : 130.23 g/mol
  • Structure: A mono-alcohol with a branched ethylhexyl chain.
  • Key Differences :
    • Functionality : Lacks a second hydroxyl group, reducing its polarity and reactivity compared to diols.
    • Analytical Interference : Prone to matrix interferences in food migration studies, similar to 2-methylpropane-1,3-diol .

1,3-Propanediol Derivatives

For example, 1,3-propanediol (C₃H₈O₂) lacks alkyl branching, resulting in:

  • Lower Hydrophobicity: Reduced compatibility with non-polar matrices.
  • Higher Water Solubility : Limits applications in hydrophobic systems.

Data Table: Comparative Analysis

Property This compound 2-Methylpropane-1,3-diol 2-Ethylhexanol
Molecular Formula C₈H₁₈O₂ C₅H₁₂O₂ C₈H₁₈O
Molecular Weight 146.23 g/mol 104.15 g/mol 130.23 g/mol
Polarity Moderate (pentyl chain) High (methyl group) Low (mono-alcohol)
Volatility Low High Moderate
Analytical Challenges Stable recovery in migration Poor recovery due to volatility Matrix interference in food
Storage Ambient temperatures Likely refrigeration Ambient with ventilation

Research Findings and Practical Implications

  • Migration Studies : The European Printing Ink Association (EuPIA) identified 2-methylpropane-1,3-diol as problematic in migration tests due to volatility and polarity, whereas this compound’s higher molecular weight and stability suggest better suitability for such applications .
  • Synthetic Utility : The pentyl chain in this compound enhances hydrophobicity, making it preferable for synthesizing surfactants or polymers requiring balanced hydrophilic-lipophilic properties .

Q & A

Basic Research Questions

Q. What methods are recommended for determining the purity and structural identity of 2-Pentylpropane-1,3-diol?

To confirm purity, gas chromatography (GC) with ≥97% purity thresholds is commonly used, as reported for structurally similar diols . For structural identification, combine techniques such as:

  • NMR spectroscopy (¹H and ¹³C) to resolve hydroxyl and alkyl proton environments.
  • FT-IR spectroscopy to identify O-H stretching (3200–3600 cm⁻¹) and C-O bond vibrations (~1050–1150 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular ion ([M+H]⁺) verification (m/z 146.23 for C₈H₁₈O₂) .

Q. How should researchers handle discrepancies in physicochemical property data (e.g., density, viscosity) for this compound?

Contradictions in data may arise from impurities, temperature variations, or measurement techniques. Follow protocols from analogous alkanediols:

  • Use vibrating-tube densitometers for density and rotational viscometers for viscosity, as validated for propane-1,3-diol derivatives .
  • Report temperature control (±0.01 K) and calibration against reference standards (e.g., water or glycerol) to improve reproducibility .

Q. What safety protocols are critical for handling this compound in laboratory settings?

While direct toxicity data are limited, extrapolate from structurally related diols (e.g., 2,2-dimethylpropane-1,3-diol):

  • Personal protective equipment (PPE): Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
  • Storage: Under inert atmosphere (N₂/Ar) at 2–8°C to avoid oxidation or moisture absorption .
  • First aid: Flush eyes/skin with water for 15 minutes; consult OECD 404/405 guidelines for irritation response protocols .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound derivatives (e.g., amino-substituted analogs)?

Adapt methodologies from analogous diol syntheses:

  • Reductive amination: Use LiOH or NaBH₄ to reduce intermediates (e.g., 2-amino-2-[alkylphenyl]ethyl derivatives) under anhydrous conditions .
  • Purification: Employ fractional distillation or preparative HPLC with C18 columns to isolate diastereomers .
  • Yield challenges: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to minimize byproducts like ether linkages or over-reduction .

Q. What analytical strategies resolve inconsistencies in migration or stability studies involving this compound?

Address volatility and matrix interference issues observed in migration testing (e.g., EUPIA studies):

  • Headspace GC-MS: For volatile analytes, use cryogenic trapping to improve recovery rates .
  • Matrix-matched calibration: Prepare standards in food simulants (e.g., 10% ethanol) to account for signal suppression/enhancement .
  • Stability testing: Conduct accelerated degradation studies (40°C/75% RH) with LC-MS/MS to identify breakdown products (e.g., pentyl ethers or oxidized species) .

Q. How can computational models predict thermodynamic properties of this compound in solvent systems?

Leverage group contribution methods (e.g., UNIFAC) validated for diols:

  • Parameterization: Use density/viscosity data from propane-1,3-diol analogs to refine interaction parameters .
  • Validation: Compare predicted vs. experimental activity coefficients in aqueous/organic mixtures (e.g., water + this compound) .
  • Limitations: Address deviations in non-ideal systems using molecular dynamics (MD) simulations with OPLS-AA force fields .

Q. What catalytic applications are feasible for this compound-based ligands?

Explore coordination chemistry inspired by vanadium/dinuclear cobalt complexes:

  • Ligand design: Synthesize Schiff base derivatives (e.g., 2-ethyl-2-aminopropane-1,3-diol) for metal coordination .
  • Characterization: Use X-ray crystallography to resolve metal-ligand geometries and cyclic voltammetry to assess redox activity .
  • Catalytic testing: Evaluate oxidation/reduction performance in model reactions (e.g., alkene epoxidation) under aerobic conditions .

Q. Data Contradiction Analysis

Example: Discrepancies in migration study recoveries () highlight the need for method harmonization. Propose:

  • Interlaboratory validation: Share spiked samples across labs to assess reproducibility (e.g., ISO 17025 protocols).
  • Alternative detection: Replace GC with LC-ESI-MS for polar analytes to mitigate volatility losses .

Properties

IUPAC Name

2-pentylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-2-3-4-5-8(6-9)7-10/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYUFGNCUXTFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948353
Record name 2-Pentylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25462-23-1
Record name 2-Pentyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25462-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

35 g (0.92 mol) of lithium aluminum hydride was dispersed in 420 cm2 of anhydrous tetrahydrofuran (THF) and 193 g (0.84 mol) of diethyl pentylmalonate was added drop-wise to the dispersion while stirring at a speed to gently reflux the THF. The solution was refluxed and stirred for 3 hours. The product of the reaction was cooled with water and THF containing 10% water was added until the mixture ceased to foam. 500 cm2 of concentrated hydrochloric acid was added. The oily layer was separated and the water layer was extracted three times with 200 cm3 of ether. The oily layer and the ether layers were combined and washed with a saturated aqueous solution of sodium chloride. The ether layer was dried with anhydrous sodium sulfate and boiled to distil off the ether. The residue of the distillation was subjected to vacuum distillation (b.p. 120° C./2 Torrs) to yield 83 g (0.57 mol) of 2-pentylpropane-1,3-diol.
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Synthesis routes and methods II

Procedure details

34 g (0.9 mol) of LiAlH4 was dispersed in 690 cm3 of anhydrous THF, and 159 g (0.69 mol) of diethyl pentylmalonate was added dropwise under stirring. After the dropping was completed, it was refluxed for 2 hours in a hot water bath, and after cooling to room temperature, the excess LiAlH4 was decomposed by dropwise addition of THF including 10% water. 500 cm3 of concentrated hydrochloric acid was added, it was extracted with chloroform and washed in 10% HC1 and water. The chloroform was removed, and the remaining oily substance was distilled under reduced pressure (b. p. 110° C./4 mmHg) to obtain 76 g (0.52 mol) of 2-pentylpropane-1,3diol).
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Synthesis routes and methods III

Procedure details

A solution of compound from Example 1 (59.2 g, 257 mmol) in sodium-dried diethyl ether (50 cm3) was added dropwise to a mixture of lithium aluminum hydride (19.5 g, 514 mmol) in dry diehtyl ether (450 cm3) with vigorous stirring and heated under gentle reflux. During this period, four 50 cm3 portions of dry diethyl ether were added. After further heating (1 h), water (75 cm3) was carefully added to decompose excess lithium aluminum hydride, followed by sulphuric acid (20%, 350 cm3). The aqueous layer was extracted with diethyl ether (2×100 cm3), the combined ethereal layers washed with water (2×100 cm3) and dried (MgSO4). The solvent was removed in vacuo to give the product as a colourless oil.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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